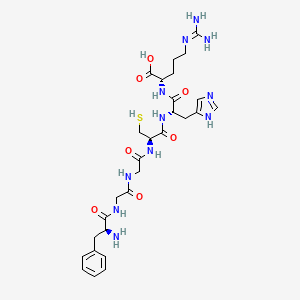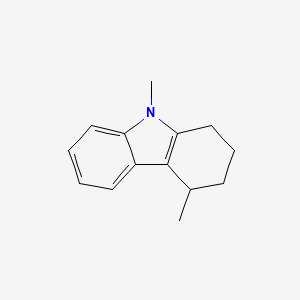
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a heterocyclic compound with a molecular formula of C14H17N. It belongs to the class of tetrahydrocarbazoles, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the reaction of substituted phenylhydrazines with cyclohexanone under acidic conditions, following the Fischer indole synthesis method . The reaction mixture is refluxed, and the resulting product is purified through crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazolones or benzazonine-diones, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidants.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted carbazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A parent compound with similar structural features but lacking the dimethyl substitutions.
3,6-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Another dimethyl-substituted tetrahydrocarbazole with different substitution positions.
1,2,3,4-Tetrahydro-9H-carbazole: A structurally related compound with different substitution patterns.
Uniqueness
4,9-Dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups at positions 4 and 9 enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
683800-15-9 |
|---|---|
Molekularformel |
C14H17N |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
4,9-dimethyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C14H17N/c1-10-6-5-9-13-14(10)11-7-3-4-8-12(11)15(13)2/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI-Schlüssel |
TYZOXZPLANVAAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2=C1C3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibenzyl N-[(4-methoxyphenyl)methyl]-L-aspartate](/img/structure/B12526536.png)
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
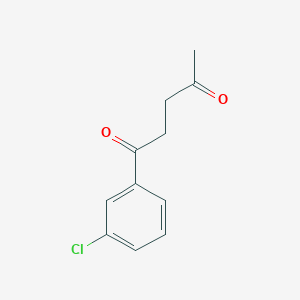

![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)
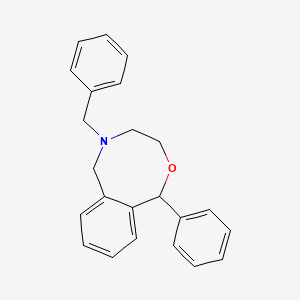

![Benzamide, N-[[(2-bromophenyl)amino]thioxomethyl]-4-methoxy-](/img/structure/B12526581.png)

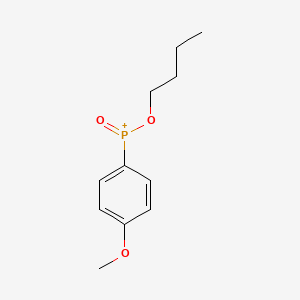
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)

![6-(Furan-2-yl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526608.png)
